4-Hydroxy-8-nitroquinoline

Description

The exact mass of the compound 4-Hydroxy-8-nitroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

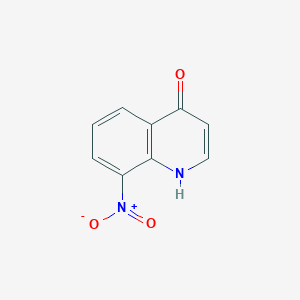

IUPAC Name |

8-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-5H,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLGHJCPFCGNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946641 |

Source

|

| Record name | 8-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-46-4, 23833-95-6 |

Source

|

| Record name | 8-Nitro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC149795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-8-nitroquinoline chemical structure and properties

CAS Registry Number: 23432-46-4 Synonyms: 8-Nitro-4-quinolinol; 8-Nitro-4(1H)-quinolone; 8-Nitro-4-oxoquinoline Chemical Formula: C₉H₆N₂O₃ Molecular Weight: 190.16 g/mol [1][2][3]

Executive Summary

4-Hydroxy-8-nitroquinoline (CAS 23432-46-4) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, Nitroxoline (8-hydroxy-5-nitroquinoline).[2] While Nitroxoline is an established urinary antibiotic, the 4-hydroxy-8-nitro isomer serves primarily as a versatile intermediate for synthesizing 8-amino-4-quinolones—a privileged structure in the development of antimalarials, antiviral agents (including HIV integrase inhibitors), and kinase inhibitors.[2]

This guide details the structural properties, validated synthesis protocols, and reactivity profiles of 4-hydroxy-8-nitroquinoline.[2] It addresses the compound's tautomeric nature, providing evidence-based insights for researchers optimizing lead compounds in drug discovery.

Structural Analysis & Tautomerism

The reactivity and binding properties of 4-hydroxy-8-nitroquinoline are governed by its tautomeric equilibrium.[2] Like other 4-substituted quinolines, it exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).[2]

The Tautomeric Equilibrium

In the solid state and in polar solvents, the 4-quinolone (keto) tautomer predominates. This preference is reinforced by the electronic effects of the nitro group at position 8. The electron-withdrawing nature of the nitro group (

Key Structural Implications:

-

Hydrogen Bond Donor: The

-H in the quinolone form acts as a hydrogen bond donor, critical for binding in enzyme active sites (e.g., specific interactions with Ser/Thr residues in kinase pockets). -

Hydrogen Bond Acceptor: The C4 carbonyl oxygen is a strong acceptor.

-

Aromaticity: While the pyridone ring in the quinolone form is not fully aromatic in the Hückel sense, the fused benzene ring retains aromaticity, and the system maintains significant resonance stabilization.

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form in polar media.

Synthesis Protocol: The Gould-Jacobs Reaction

The most reliable and regioselective method for synthesizing 4-hydroxy-8-nitroquinoline is the Gould-Jacobs reaction .[2] Unlike direct nitration of 4-hydroxyquinoline, which yields a mixture of 3-, 6-, and 8-nitro isomers, this route builds the pyridine ring onto a pre-nitrated benzene precursor, ensuring 100% regioselectivity for the 8-nitro position.

Mechanistic Pathway[2]

-

Condensation: Reaction of 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.[2]

-

Cyclization: Thermal cyclization (250°C) closes the ring to form the quinolone ester.

-

Hydrolysis: Saponification of the ester to the carboxylic acid.[4]

-

Decarboxylation: Thermal removal of the carboxyl group to yield the final product.

Step-by-Step Protocol

Reagents Required:

-

2-Nitroaniline (CAS 88-74-4)[2]

-

Diethyl ethoxymethylenemalonate (EMME) (CAS 87-13-8)

-

Diphenyl ether (or Dowtherm A) for high-temp cyclization[2][5]

-

Sodium Hydroxide (NaOH)[5]

-

Hydrochloric Acid (HCl)

Procedure:

-

Condensation (Enamine Formation):

-

Mix equimolar amounts of 2-nitroaniline and EMME.

-

Heat to 100–110°C for 2 hours. Ethanol is evolved as a byproduct; use a Dean-Stark trap or open vessel to facilitate removal.

-

Checkpoint: The mixture will solidify upon cooling, yielding diethyl 2-(((2-nitrophenyl)amino)methylene)malonate. Recrystallize from ethanol if necessary.

-

-

Thermal Cyclization (Ring Closure):

-

Critical Step: Add the enamine solid to a large excess of boiling diphenyl ether (~250°C) in portions.

-

Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

-

Maintain reflux for 30–60 minutes.

-

Cool to room temperature.[6] The product, ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, typically precipitates.[2] Filter and wash with hexane/ethanol to remove the high-boiling solvent.[2]

-

-

Hydrolysis (Saponification):

-

Suspend the ester in 10% NaOH solution.

-

Reflux for 2–4 hours until the solid dissolves (forming the sodium salt).

-

Acidify with HCl to pH 2. The free acid (8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) will precipitate.[2] Filter and dry.

-

-

Decarboxylation:

Figure 2: The Gould-Jacobs synthetic pathway ensures regiospecificity for the 8-nitro isomer.[2][5]

Physicochemical Properties

The following data points are essential for handling and characterization.

| Property | Value / Description |

| CAS Number | 23432-46-4 |

| Molecular Weight | 190.16 g/mol |

| Appearance | Yellow to brownish crystalline powder |

| Melting Point | > 250°C (Decomposes) |

| Solubility (Water) | Very low (insoluble at neutral pH) |

| Solubility (Solvents) | Soluble in DMSO, DMF, hot acetic acid; soluble in dilute alkali (forming phenolate/naphtholate salt) |

| pKa (Predicted) | ~2.5 (protonation of carbonyl O), ~9.0 (deprotonation of NH/OH) |

| UV-Vis | Characteristic absorption bands in UV (240-260 nm) and visible (yellow color due to nitro conjugation) |

Reactivity & Pharmaceutical Applications[2][6][8]

Reduction to 8-Amino-4-Hydroxyquinoline

The primary utility of the 8-nitro derivative is as a precursor to 8-amino-4-hydroxyquinoline .[2] The 8-amino group allows for the attachment of side chains via amide coupling or reductive amination, a strategy widely used in:

-

Antimalarials: Analogues of primaquine/chloroquine.

-

Kinase Inhibitors: The 8-position provides a vector to access solvent-exposed regions of the ATP binding pocket.[2]

Protocol Insight: Catalytic hydrogenation (H₂/Pd-C) is effective but must be monitored to prevent reduction of the pyridine ring. Iron/Acetic acid or Stannous chloride (SnCl₂) reduction offers chemoselectivity for the nitro group.

C-3 Functionalization

The C-3 position (ortho to the carbonyl) is nucleophilic in the quinolone form.[2] It can be functionalized via:

-

Halogenation: Reaction with NCS or NBS yields 3-chloro or 3-bromo derivatives.[2]

-

Formylation: Vilsmeier-Haack reaction introduces a formyl group, useful for further condensation reactions (e.g., Knoevenagel condensation).

Thiosemicarbazone Derivatives

Recent research highlights the condensation of 8-nitro-4-quinolone derivatives with thiosemicarbazides.[2] These complexes have shown potent cytotoxicity against cancer cell lines (e.g., A549 lung cancer) by chelating metal ions (Fe, Cu) and generating reactive oxygen species (ROS).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitroquinolines are structurally related to 4-nitroquinoline-1-oxide, a known carcinogen, though the 4-hydroxy analog is generally less potent).[2]

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][4][5] I. Through Ethoxymethylenemalonic Ester.[4][5][6] Journal of the American Chemical Society, 68(7), 1204–1208. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135483984, 8-nitroquinolin-4-ol.[2] Retrieved from

-

Adhigaman, K., et al. (2025).[7][8] Investigation of 3-Arylidene-2,3-dihydro-8-nitro-4-quinolone Di-Spiro Analogs: Structural Elucidation and In-Vitro Cytotoxicity. Journal of Molecular Structure, 1348, 143451.[7][9] Link[7][9]

-

Bide Pharm. (2024). Product MSDS: 8-Nitroquinolin-4-ol (CAS 23432-46-4).[1][2][3][10]Link

Sources

- 1. 23432-46-4 CAS Manufactory [m.chemicalbook.com]

- 2. 85-81-4|6-Methoxy-8-nitroquinoline|BLD Pharm [bldpharm.com]

- 3. CAS:23432-46-4, 8-Nitroquinolin-4-ol-毕得医药 [bidepharm.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. ablelab.eu [ablelab.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quality Control Chemicals (QCC) [qcchemical.com]

Positional Isomerism in Drug Scaffolds: A Comparative Analysis of 4-Hydroxy-8-nitroquinoline and 8-Hydroxy-5-nitroquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific placement of functional groups on this scaffold can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: the well-characterized antimicrobial and anticancer agent 8-hydroxy-5-nitroquinoline (Nitroxoline) and its lesser-known counterpart, 4-hydroxy-8-nitroquinoline. While extensive data exists for Nitroxoline, a significant knowledge gap surrounds its 4,8-isomer. This document will synthesize the established knowledge of Nitroxoline and, leveraging fundamental chemical principles, provide expert-driven predictions on the properties and behavior of 4-hydroxy-8-nitroquinoline. We will explore disparities in structure, synthesis, reactivity, and biological potential, culminating in a detailed experimental protocol designed to empirically validate these comparisons.

Introduction: The Critical Role of Substituent Placement

Positional isomerism, where molecules share the same formula but differ in the arrangement of atoms, is a fundamental concept with profound implications in drug development. A minor shift in a functional group's location on a heterocyclic ring can modulate electronic distribution, steric hindrance, and hydrogen bonding capabilities. These molecular-level changes directly impact a compound's solubility, membrane permeability, metabolic stability, and, most importantly, its interaction with biological targets.

This guide focuses on two such isomers: 8-hydroxy-5-nitroquinoline, known clinically as Nitroxoline, and 4-hydroxy-8-nitroquinoline. Nitroxoline is a well-documented therapeutic agent used for decades to treat urinary tract infections, with recent studies revealing potent anticancer activities.[1][] In stark contrast, public domain literature on 4-hydroxy-8-nitroquinoline is exceptionally scarce. This analysis aims to bridge this gap by juxtaposing the known characteristics of the 5,8-isomer with a predictive, theory-grounded assessment of the 4,8-isomer, providing a valuable resource for researchers exploring novel quinoline-based therapeutics.

Structural and Physicochemical Disparities

The foundational difference between these isomers lies in the positioning of the hydroxyl (-OH) and nitro (-NO₂) groups, which dictates their electronic and steric profiles.

Caption: Molecular structures of the two isomers.

The differing substitution patterns give rise to distinct physicochemical properties, which are summarized below.

| Property | 8-Hydroxy-5-nitroquinoline (Nitroxoline) | 4-Hydroxy-8-nitroquinoline |

| Molecular Formula | C₉H₆N₂O₃ | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol | 190.16 g/mol |

| CAS Number | 4008-48-4[3] | Not Available in public databases |

| Appearance | Ochre-yellow to brownish crystalline powder[] | Predicted to be a crystalline solid |

| Melting Point | 181-183 °C[] | Unknown |

| Water Solubility | Slightly soluble (1 g/950mL)[4] | Unknown, predicted to have low solubility |

| Other Solubilities | Soluble in DMSO, alcohol, diethyl ether, and dilute HCl[] | Unknown |

The most significant predicted difference stems from intramolecular hydrogen bonding. In 8-hydroxy-5-nitroquinoline, the hydroxyl group at position 8 can form a strong intramolecular hydrogen bond with the quinoline nitrogen, influencing its acidity and planarity. The 4-hydroxy isomer lacks this specific interaction, instead exhibiting tautomerism with its keto form (4-quinolone), which would dominate its chemical behavior.

Synthesis and Chemical Reactivity

The synthetic pathways and resulting reactivity of these isomers are fundamentally different, dictated by the directing effects of the substituents.

Established Synthesis of 8-Hydroxy-5-nitroquinoline

The commercial production of Nitroxoline is a well-established, two-step process starting from 8-hydroxyquinoline (also known as oxine).[5]

-

Nitrosation: 8-hydroxyquinoline is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to introduce a nitroso group at the electron-rich position 5. The hydroxyl group at C8 is an ortho-, para-director, strongly activating the C5 and C7 positions for electrophilic substitution.

-

Oxidation: The resulting 5-nitroso-8-hydroxyquinoline is then oxidized, commonly with nitric acid, to convert the nitroso group into a nitro group, yielding the final product.

Caption: Established synthesis workflow for Nitroxoline.

Proposed Synthesis of 4-Hydroxy-8-nitroquinoline

-

Starting Material: A suitable precursor would be 2-amino-3-nitrophenol .

-

Skraup Reaction: This precursor would be heated with glycerol, a mild oxidizing agent (like arsenic acid or the nitro group of the starting material itself), and concentrated sulfuric acid. The glycerol dehydrates to form acrolein, which undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form the quinoline ring. The hydroxyl group would be at position 4 and the nitro group at position 8.

Causality Note: This proposed route is theoretical and would require significant optimization. The harsh, acidic conditions of the Skraup reaction could lead to side products, and purification would be a critical challenge.

Comparative Reactivity

The electronic nature of the two isomers differs significantly.

-

8-Hydroxy-5-nitroquinoline: The electron-donating -OH group at C8 and the electron-withdrawing -NO₂ group at C5 polarize the carbocyclic ring. Quantum chemical calculations have confirmed that the C7 position is the most effective nucleophilic center, making it susceptible to C-C coupling reactions.

-

4-Hydroxy-8-nitroquinoline (Predicted): The powerful electron-donating -OH group at C4 (in its 4-quinolone tautomeric form) strongly activates the C3 position for electrophilic attack. The nitro group at C8 deactivates the carbocyclic ring. This isomer would likely undergo different types of reactions, potentially favoring substitutions on the heterocyclic ring rather than the carbocyclic one.

Biological Activity and Mechanism of Action: A Tale of Two Chelators

The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate essential metal ions.[1] This is where the most dramatic difference between the two isomers is predicted to lie.

8-Hydroxy-5-nitroquinoline (Nitroxoline): A Potent Metal Chelator

Nitroxoline's broad-spectrum antimicrobial and anticancer activities are largely attributed to its function as a bidentate chelating agent.[1][6] The 8-hydroxy group and the quinoline nitrogen are perfectly positioned to form a stable five-membered ring with divalent metal cations like Mg²⁺, Fe²⁺, and Zn²⁺.

Mechanism of Action:

-

Enzyme Inhibition: By sequestering these essential metal cofactors, Nitroxoline disrupts the function of numerous bacterial and cancer cell metalloenzymes, inhibiting DNA synthesis and other vital metabolic processes.[1]

-

Induction of Oxidative Stress: The Nitroxoline-metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that cause cellular damage and induce programmed cell death (apoptosis).[1]

-

Anti-Biofilm Activity: Nitroxoline has proven highly effective at combating biofilm infections, likely by interfering with the metal-dependent signaling pathways that regulate biofilm formation.[]

4-Hydroxy-8-nitroquinoline: A Predicted Weak Chelator

In contrast, the 4-hydroxy isomer is predicted to be a significantly weaker metal chelator. The hydroxyl group at C4 and the quinoline nitrogen at N1 are not geometrically positioned to form a stable chelate ring. While some weak interaction might be possible, it would lack the thermodynamic stability of the complex formed by the 8-hydroxy isomer.

Caption: Predicted difference in metal chelation capability.

Implication for Drug Development: This predicted lack of potent chelation suggests that 4-hydroxy-8-nitroquinoline may not share the same antimicrobial or anticancer mechanisms as Nitroxoline. Its biological activity, if any, would likely stem from different pathways. It is crucial to note that other nitroquinolines, such as 4-Nitroquinoline 1-oxide (4NQO), are known carcinogens that act via metabolic activation to DNA-damaging species.[7] This underscores how positional changes can fundamentally shift a scaffold from therapeutic to toxic, making empirical testing indispensable.

Experimental Protocol: Comparative Analysis of Antimicrobial Activity

To empirically determine and compare the biological activity of these two isomers, a standardized and self-validating protocol is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of 8-hydroxy-5-nitroquinoline and 4-hydroxy-8-nitroquinoline against a panel of clinically relevant bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

Materials and Reagents

-

8-hydroxy-5-nitroquinoline (≥98% purity)

-

4-hydroxy-8-nitroquinoline (synthesized or procured, purity verified)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Bacterial strains (E. coli, S. aureus)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Spectrophotometer or microplate reader (600 nm)

-

Incubator (37°C)

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions (Causality: To create a high-concentration, soluble starting point for serial dilutions)

-

Accurately weigh 10 mg of each quinoline isomer.

-

Dissolve each in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.

-

Vortex thoroughly to ensure complete dissolution. These are your primary stocks.

Step 2: Preparation of Bacterial Inoculum (Causality: To standardize the number of bacteria in the test, ensuring reproducibility)

-

From an overnight culture plate, pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (A₆₀₀ ≈ 0.08-0.1).

-

Dilute this adjusted suspension 1:150 in CAMHB. This creates the final working inoculum of approximately 1 x 10⁶ CFU/mL.

Step 3: Serial Dilution in Microtiter Plate (Causality: To create a range of drug concentrations to pinpoint the lowest effective dose)

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add an additional 100 µL of CAMHB to the wells in column 12 (this will be the sterility control).

-

In column 1, add 100 µL of the appropriate working drug solution (prepared by diluting the primary stock in CAMHB). This creates the highest concentration.

-

Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this process from column 2 to column 10. Discard the final 100 µL from column 10. Do not add drug to columns 11 and 12.

Step 4: Inoculation and Incubation (Causality: To expose the standardized bacterial population to the drug concentrations and allow for growth)

-

To all wells except column 12, add 10 µL of the final bacterial inoculum (from Step 2). This brings the final volume to 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

-

Column 11 serves as the positive control (broth + bacteria, no drug). Column 12 serves as the negative/sterility control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

Step 5: Determination of MIC (Causality: To identify the lowest drug concentration that prevents visible bacterial growth)

-

Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (no bacterial growth).

-

Optionally, read the absorbance at 600 nm using a microplate reader. The MIC well will have an absorbance value similar to the negative control wells.

Caption: Experimental workflow for MIC determination.

Conclusion and Future Outlook

This guide illuminates the profound differences between 8-hydroxy-5-nitroquinoline and its understudied isomer, 4-hydroxy-8-nitroquinoline. While both share the same molecular formula, their divergent structures lead to established and predicted differences in every critical aspect of drug development, from synthesis and reactivity to their fundamental mechanism of biological action.

-

8-Hydroxy-5-nitroquinoline (Nitroxoline) is a potent, well-characterized metal-chelating agent with a proven track record as an antimicrobial and emerging potential as an anticancer therapeutic. Its mechanism is intrinsically linked to the specific geometry of the 8-hydroxy group and the quinoline nitrogen.

-

4-Hydroxy-8-nitroquinoline remains a scientific enigma. Based on chemical principles, it is predicted to be a poor metal chelator, suggesting that if it possesses any biological activity, it must operate through an entirely different mechanism. Its tautomeric equilibrium with the 4-quinolone form will be a dominant feature of its chemistry.

For drug development professionals, this analysis serves as a critical reminder that a simple positional change is anything but simple. It can be the deciding factor between a potent therapeutic and an inactive—or even toxic—compound. The provided experimental protocol offers a clear, validated pathway to begin closing the knowledge gap on 4-hydroxy-8-nitroquinoline. Future research should focus on the successful synthesis and purification of this isomer, followed by comprehensive spectroscopic characterization and a broad screening campaign to elucidate its true biological profile. Such work is essential for fully mapping the structure-activity relationship of the nitro-hydroxyquinoline scaffold and potentially uncovering novel therapeutic leads.

References

-

Arima, Y., & Tada, M. (2004). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 82(1), 38-46. [Link]

-

Krasavin, M. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Pharmaceutical Chemistry Journal, 57(7), 891-895. [Link]

-

Jiang, H., Taggart, J., & Chen, X. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link])

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. [Link]

-

Sifaoui, I., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(1), 106. [Link]

-

PubChem. (n.d.). 4-hydroxy-8-nitroquinoline-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19910, Nitroxoline. [Link]

-

Mary, Y. S., & Raj, S. A. (2023). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1285, 135489. [Link]

-

Nechifor, A. C. (2019). FTIR spectrum of 8-hydroxyquinoline. [Link]

-

Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. (2014). International Journal of ChemTech Research, 6(9), 4321-4325. [Link]

Sources

- 1. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 8-Hydroxy-5-nitroquinoline(4008-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Technical Monograph: 4-Hydroxy-8-nitroquinoline Scaffolds

The following technical guide details the chemistry, synthesis, and medicinal applications of 4-Hydroxy-8-nitroquinoline (CAS 23432-46-4) and its derivatives. This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS Registry Number: 23432-46-4 (Core) Synonyms: 8-Nitroquinolin-4-ol; 8-Nitro-4(1H)-quinolinone[1][2]

Executive Summary & Chemical Identity

The 4-hydroxy-8-nitroquinoline scaffold represents a critical "privileged structure" in medicinal chemistry.[2] Unlike its 8-hydroxy-5-nitro isomer (Nitroxoline), which functions primarily via metal chelation, the 4-hydroxy-8-nitro core serves as a versatile electrophilic precursor.[2] It is the structural parent of various DNA repair inhibitors (e.g., DNA2 inhibitors) and a key intermediate in the synthesis of 8-aminoquinoline antimalarials and IDO1 inhibitors.[2]

Chemically, the compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, with the keto form predominating in the solid state and polar solvents.[2] The 8-nitro group exerts a strong electron-withdrawing effect, significantly reducing the pKa of the 4-hydroxyl group compared to unsubstituted 4-hydroxyquinoline, thereby altering its solubility and binding kinetics.[2]

Key Physicochemical Properties[2][3][4][5][6]

| Property | Value / Description |

| CAS Number | 23432-46-4 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Tautomerism | Predominantly 4(1H)-quinolinone in polar media |

| Acidity (pKa) | ~5.5 - 6.0 (OH), significantly more acidic than 4-hydroxyquinoline due to 8-NO₂ |

| Solubility | Low in water; soluble in DMSO, DMF, and hot acetic acid |

Synthetic Pathways: The Gould-Jacobs Protocol

While direct nitration of 4-hydroxyquinoline yields a mixture of 6- and 8-nitro isomers (difficult to separate), the Gould-Jacobs reaction provides a regiospecific, self-validating route starting from 2-nitroaniline.[2] This pathway is the industry standard for high-purity synthesis.[2]

Mechanism of Action[2][7][8]

-

Condensation: 2-Nitroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.[2]

-

Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the pyridine ring via intramolecular electrophilic aromatic substitution.[2]

-

Hydrolysis & Decarboxylation: The resulting ester (CAS 109799-69-1) is saponified to the acid (CAS 35973-25-2) and decarboxylated to yield the core 4-hydroxy-8-nitroquinoline.[2]

Visualization: Regiospecific Synthesis Workflow

Figure 1: The Gould-Jacobs synthetic pathway ensures regiospecificity for the 8-nitro isomer, avoiding the isomer separation issues inherent in direct nitration.[2]

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 4-Hydroxy-8-nitroquinoline via the 3-carboxylic acid intermediate.

Step 1: Condensation[2]

-

Charge a round-bottom flask with 2-nitroaniline (1.0 eq) and EMME (1.1 eq).

-

Heat the neat mixture to 110–120°C for 2 hours. Ethanol byproduct is removed via a distillation head.[2]

-

Validation: The reaction solidifies upon cooling.[2] Recrystallize from ethanol to obtain the enamine (yellow needles).[2]

Step 2: Cyclization (Critical Safety Step)

Safety Note: This step requires high temperatures (250°C).[2] Use a blast shield.[2]

-

Add the enamine to boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) roughly 10x w/v.

-

Maintain reflux (~250°C) for 30–60 minutes.

-

Cool to room temperature. The ester product precipitates.[2][3]

-

Filter and wash with hexane to remove Dowtherm A.[2]

Step 3: Hydrolysis and Decarboxylation

-

Reflux the ester in 10% NaOH until the solution becomes clear (hydrolysis to acid, CAS 35973-25-2).[2]

-

Decarboxylation: Suspend the dry acid in diphenyl ether and reflux until CO₂ evolution ceases.

-

Cool, filter, and wash with hexane/ethanol.[2]

-

Yield: Typically 60–70% overall.

Medicinal Chemistry & Functionalization

The 4-hydroxy-8-nitroquinoline core is rarely the final drug; it is a "linchpin" intermediate.[2] The 4-OH group allows for conversion to a leaving group (Cl), while the 8-NO₂ group serves as a masked amine.[2]

Strategic Derivatization Map

-

C4-Chlorination: Treatment with POCl₃ converts the 4-OH to 4-Cl (4-chloro-8-nitroquinoline).[2] This activates the C4 position for SNAr reactions with amines.[2]

-

Nitro Reduction: The 8-NO₂ group can be reduced (Fe/HCl or H₂/Pd) to an 8-amino group.[2] Caution: Reduction should often follow C4-substitution to avoid side reactions.[2]

-

N-Alkylation: The ring nitrogen can be alkylated to lock the quinolone tautomer, useful for antibacterial SAR (Structure-Activity Relationship).[2]

Visualization: Functionalization Logic

Figure 2: Divergent synthesis from the core scaffold allows access to kinase inhibitors (via 4-Cl) and tricyclic heterocycles (via 8-NH₂).[2][4]

Biological Applications

IDO1 Inhibition

Derivatives of 4-hydroxyquinoline, particularly those substituted at the 8-position, have shown potency as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) .[2] The 8-nitro group acts as an electronic tuner, affecting the binding affinity to the heme iron in the IDO1 active site.[2]

DNA Repair Inhibition (DNA2)

The 3-carboxylic acid derivative (CAS 35973-25-2) and its amides have been identified as inhibitors of DNA2 nuclease/helicase .[2] These compounds sensitize cancer cells to replication stress, making them valuable tools in synthetic lethality strategies.[2]

Antibacterial Activity

While 8-nitro-4-quinolones are less potent than fluoroquinolones, they retain activity against Gram-positive bacteria.[2] The mechanism involves inhibition of bacterial DNA gyrase, stabilized by the 4-oxo-3-carboxylic acid motif (if retained).[2]

Safety & Handling

-

Explosion Hazard: Nitro-aromatics can be energetic.[2] Avoid heating dry residues of 8-nitroquinoline derivatives above 200°C unless in a controlled solvent (e.g., Dowtherm).[2]

-

Toxicity: Quinoline derivatives are potential mutagens.[2] Handle 4-chloro-8-nitroquinoline with extreme care as it is a potent alkylating agent/irritant.[2]

-

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.[2]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2] Journal of the American Chemical Society.[2] Link

-

Price, C. C., & Roberts, R. M. (1946).[2] The Synthesis of 4-Hydroxyquinolines.[2][5][6][3] I. The Preparation of 3-Cyano-4-hydroxyquinoline Derivatives. Journal of the American Chemical Society.[2] Link[2]

-

ChemicalBook. (2025).[2][7] Product Entry: 8-Nitroquinolin-4-ol (CAS 23432-46-4).[1][2][8][9]Link[2]

-

PubChem. (2025).[2] Compound Summary: 4-hydroxy-8-nitroquinoline-3-carboxylic acid.[2][7][10]Link[2]

-

Riegel, B., et al. (1946).[2] Synthesis of 4-Hydroxyquinolines.[2][5][6][3][8] Journal of the American Chemical Society.[2] Link

Sources

- 1. 23432-46-4 CAS Manufactory [m.chemicalbook.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. 31872-64-7|3-Chloro-5-nitropyridin-4-ol|BLD Pharm [bldpharm.com]

- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | 35973-25-2 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CAS:23432-46-4, 8-Nitroquinolin-4-ol-毕得医药 [bidepharm.com]

- 10. 35973-25-2|4-Hydroxy-8-nitroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Tautomerism and Stability of 8-Nitro-4-quinolone

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive examination of the tautomerism in 8-nitro-4-quinolone, a derivative with significant electronic modifications. We will delve into the structural nuances of the keto-enol equilibrium, the factors governing tautomer stability, and the advanced analytical and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the study of quinolone tautomerism.

Introduction: The Dynamic Nature of the 4-Quinolone Core

The 4-quinolone ring system is capable of existing in two primary tautomeric forms: the quinolin-4(1H)-one (keto or lactam form) and the quinolin-4-ol (enol or lactim form). This dynamic equilibrium, illustrated in Figure 1, is a critical determinant of the molecule's chemical reactivity, binding interactions with biological targets, and overall pharmacokinetic profile.[1] For the parent 4-quinolone, the keto form is generally the more stable and predominant tautomer in most environments.[2] However, the introduction of substituents onto the quinolone ring can significantly influence the position of this equilibrium.

The focus of this guide, 8-nitro-4-quinolone, presents a particularly interesting case. The presence of a strongly electron-withdrawing nitro group at the C-8 position is expected to have a profound impact on the electronic distribution within the heterocyclic system, thereby affecting the relative stabilities of the keto and enol tautomers. Understanding this interplay is crucial for the rational design of novel 4-quinolone-based drugs.

Factors Governing Tautomeric Stability in 8-Nitro-4-quinolone

The tautomeric equilibrium is a delicate balance of several contributing factors. For 8-nitro-4-quinolone, the following are of primary importance:

-

Electronic Effects of the Nitro Group: The nitro group at the 8-position is a potent electron-withdrawing group through both inductive and resonance effects.[3] This electronic pull is anticipated to increase the acidity of the N-H proton in the keto form, potentially favoring its existence. Furthermore, studies on substituted 4-quinolones have shown that a hydrogen bond acceptor at the 8-position can stabilize the keto form through intramolecular hydrogen bonding with the N-H proton.[1]

-

Aromaticity: The aromatic character of the bicyclic system differs between the two tautomers. In the enol form, both the benzene and pyridine rings can be considered fully aromatic. In the keto form, the aromaticity of the nitrogen-containing ring is disrupted. However, the overall stability of the keto form in many 4-quinolones suggests that other factors can override the drive for full aromaticity in both rings.[4]

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize the more polar keto form. Conversely, nonpolar solvents may favor the less polar enol form. The study of tautomerism in different solvents is therefore essential for a complete understanding of the system.[5]

-

Intramolecular Hydrogen Bonding: The geometry of 8-nitro-4-quinolone allows for the possibility of intramolecular hydrogen bonding. In the keto form, a hydrogen bond can form between the N-H group and an oxygen atom of the nitro group. In the enol form, a hydrogen bond could potentially form between the 4-hydroxyl group and the nitrogen of the nitro group. The relative strengths of these interactions will contribute to the overall stability of each tautomer.

Table 1: Predicted Influence of Key Factors on the Tautomeric Equilibrium of 8-Nitro-4-quinolone

| Factor | Influence on Keto Form (8-Nitro-1H-quinolin-4-one) | Influence on Enol Form (8-Nitroquinolin-4-ol) | Predicted Predominant Tautomer |

| Electronic Effects | Stabilized by electron-withdrawing nitro group | Destabilized | Keto |

| Aromaticity | Pyridinone ring is non-aromatic | Both rings are aromatic | Enol |

| Intramolecular H-Bonding | Possible between N-H and NO2 | Possible between O-H and NO2 | Dependent on bond strength |

| Solvent Polarity | Stabilized by polar solvents | Less stabilized by polar solvents | Keto in polar solvents |

Experimental Characterization of Tautomeric Forms

A multi-faceted approach utilizing various spectroscopic and analytical techniques is necessary to unambiguously determine the predominant tautomeric form and to study the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric structure in solution.

-

¹H NMR: The presence of a signal corresponding to an N-H proton (typically broad and in the range of 10-14 ppm) is indicative of the keto form. The absence of this signal and the presence of a sharp O-H signal would suggest the enol form.

-

¹³C NMR: The chemical shift of the C4 carbon is highly informative. A signal in the range of 170-180 ppm is characteristic of a carbonyl carbon (keto form), while a signal in the range of 150-160 ppm would be expected for a hydroxyl-bearing carbon (enol form).[2]

Experimental Protocol: NMR Analysis of 8-Nitro-4-quinolone Tautomerism

-

Sample Preparation: Dissolve a precisely weighed sample of 8-nitro-4-quinolone in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

In the ¹H spectrum, identify the chemical shift and multiplicity of all protons. Pay close attention to the downfield region for the N-H or O-H proton.

-

In the ¹³C spectrum, identify the chemical shift of the C4 carbon to distinguish between the keto and enol forms.

-

-

Solvent Study: Repeat the measurements in solvents of varying polarity to assess the impact of the solvent on the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Keto Form: Characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration will appear as a broader band in the region of 3200-3400 cm⁻¹.[6]

-

Enol Form: The C=O stretch will be absent, and a characteristic O-H stretching band will be observed in the region of 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations will also be present.[7]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and the precise location of hydrogen atoms, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[8]

Computational Modeling of Tautomer Stability

In conjunction with experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the tautomerism of 8-nitro-4-quinolone.

Computational Protocol: DFT Analysis of Tautomer Stability

-

Structure Optimization: The geometries of both the keto and enol tautomers of 8-nitro-4-quinolone are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: The electronic energies of the tautomers are calculated. The relative stability is determined by comparing the Gibbs free energies (including ZPVE and thermal corrections) of the two forms.

-

Solvent Modeling: The influence of solvents can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), to provide insights into the tautomeric equilibrium in different environments.

-

Spectra Simulation: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to validate the computational models and aid in spectral assignment.

Conclusion and Future Directions

The tautomeric landscape of 8-nitro-4-quinolone is a complex interplay of electronic, structural, and environmental factors. Based on the strong electron-withdrawing nature of the nitro group and its potential to act as a hydrogen bond acceptor, it is hypothesized that the keto (8-nitro-1H-quinolin-4-one) form will be the predominant tautomer, particularly in the solid state and in polar solvents.[1] However, a comprehensive understanding necessitates a combined experimental and computational approach as outlined in this guide.

Future research should focus on the synthesis and detailed spectroscopic and crystallographic analysis of 8-nitro-4-quinolone to provide definitive experimental evidence for its tautomeric preference. Furthermore, computational studies can be expanded to explore the excited-state tautomerism and the potential for tautomerization to influence the molecule's photochemical properties and biological activity. A thorough understanding of these fundamental properties is paramount for the successful development of next-generation 4-quinolone-based therapeutic agents.

References

- Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Journal of Global Pharma Technology, 10(09), 303-311.

- Xu, L., Xu, B. L., Lu, S. J., Wang, B., & Kang, T. G. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.

- Kubas, A., Piekarski, D., & Jönsson-Niedziółka, M. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.

- Kang, O. Y., Park, S. J., Ahn, H., Jeong, K. C., & Lim, H. J. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(2), 183-188.

- Xu, L., Xu, B. L., Lu, S. J., Wang, B., & Kang, T. G. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o957.

- Singh, A., Singh, S., Ghosh, K., & Ahmed, N. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8595.

- Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4 (1H) quinolon.

- Pathak, V. N., Joshi, R., & Gupta, R. (2015). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 10(11), 1247-1259.

- Kavitha, G., Prasad, M., & Balachandran, V. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1300, 137169.

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

- Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.

- Stoyanov, S., Antonov, L., & Tadjer, A. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl) quinoline and similar compounds. Beilstein journal of organic chemistry, 14, 1838–1847.

- Costa, A. R. P., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12466-12478.

- Mary, Y. S., & Balachandran, V. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1166, 333-348.

- Matsuoka, Y., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3352.

- Sebastian, E., & Lalk, M. (2017). Computational study of NTO (5-nitro-2, 4-dihydro-3H-1, 2, 4-triazol-3-one) tautomeric properties in aqueous solution. Journal of molecular modeling, 23(8), 245.

- Arjunan, V., et al. (2013). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 265-276.

- Anand, K., & Sastry, G. N. (2013). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. Physical Chemistry Chemical Physics, 15(31), 12896-12905.

- El-Gohary, A. R. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Arabian Journal of Chemistry, 9, S1649-S1663.

- Abdel-Aziz, M., et al. (2020). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Molecules, 25(18), 4238.

- Kaczor, A. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1, 4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(16), 4983.

- Popoola, S. A., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 7(5), e07055.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-26.

- López-López, M. G., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4789.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Retrieved January 24, 2024 from [Link].

- Wuest, M., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N, N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(2), M988.

- Yin, A. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

- Abbas, R. A., Jarad, A. J., Nafliu, I. M., & Nechifor, A. C. (2019). Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine for Some Metal Ions. International Journal of Drug Delivery Technology, 9(1), 113-118.

Sources

- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 8-Nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]

Technical Guide: 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) as a DNA2 Inhibitor

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (commonly designated as C5 or DNA2 Inhibitor C5 ), a small-molecule inhibitor targeting the bifunctional nuclease/helicase DNA2.[1]

DNA2 is a critical enzyme in DNA replication and repair, specifically involved in Okazaki fragment processing, double-strand break (DSB) resection, and the recovery of stalled replication forks.[2] C5 has emerged as a potent tool for inducing synthetic lethality in cancer cells with high replication stress or defects in homologous recombination (HR), such as BRCA-deficient tumors. This guide details the compound's mechanism of action, therapeutic rationale, and validated experimental protocols for its characterization.

Part 1: The Target – DNA2 Nuclease/Helicase[3][4]

Biological Function

DNA2 (DNA Replication Helicase/Nuclease 2) is an essential enzyme possessing both 5'→3' nuclease activity and 5'→3' helicase activity.[2] Its primary cellular roles include:

-

Okazaki Fragment Processing: Working in concert with FEN1 to remove long 5'-flaps during lagging strand synthesis.

-

DSB Resection: Acting downstream of the MRN complex and CtIP to perform extensive resection of DNA ends, generating the 3' single-stranded tails required for Homologous Recombination (HR).

-

Stalled Fork Recovery: Processing reversed forks (chicken-foot structures) to prevent collapse or facilitate restart.

The Therapeutic Opportunity

Cancer cells often exhibit "replication stress"—a state of stalled and collapsing replication forks driven by oncogene activation (e.g., KRAS, MYC).[3] These cells become hyper-dependent on DNA2 to resolve these structures. Furthermore, in BRCA1/2-deficient cells , DNA2 inhibition creates a synthetic lethal relationship. Without BRCA proteins to protect replication forks, DNA2 inhibition leads to the accumulation of toxic DNA intermediates and cell death.

Part 2: The Inhibitor – 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5)[1][2][3]

Chemical Identity[1][2][6][7][8][9]

Mechanism of Action

Unlike inhibitors that target the ATP-binding pocket (affecting only helicase activity) or the active site directly, C5 functions via a unique interface blockade mechanism .

-

Dual Inhibition: C5 inhibits both the nuclease and helicase activities of DNA2.

-

Binding Site: Biochemical and mutagenesis studies indicate C5 binds to a specific DNA-binding cleft shared by the nuclease and helicase domains.[1] By occupying this site, it sterically hinders the substrate DNA from engaging with the enzyme.

-

Selectivity: C5 demonstrates high selectivity for DNA2 over related nucleases/helicases such as EXO1, FEN1, and BLM, making it a precise tool for dissecting DNA2 function.

Mechanistic Pathway Diagram

The following diagram illustrates how C5 disrupts DNA repair pathways, leading to synthetic lethality in cancer cells.

Caption: C5 blocks the DNA2-mediated processing of stalled forks.[1] In the absence of functional repair (e.g., BRCA deficiency), this blockade leads to the accumulation of toxic DNA breaks and apoptosis.

Part 3: Experimental Validation Protocols

To validate C5 activity in your research, the following self-validating protocols are recommended. These assays confirm target engagement (in vitro) and functional impact (cellular).[1][8]

Protocol A: In Vitro Nuclease Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of C5 against purified recombinant human DNA2 (hDNA2).

Reagents:

-

Enzyme: Recombinant hDNA2 (purified from insect cells or E. coli).

-

Substrate: A synthetic "Y-structure" DNA or a 5'-flap substrate labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ1) internally or at the 3' end.

-

Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

Workflow:

-

Preparation: Dilute C5 in DMSO to prepare a 10-point serial dilution (range: 0.1 µM to 100 µM).

-

Incubation: Mix 10 nM hDNA2 with C5 dilutions in reaction buffer. Incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Reaction Start: Add 50 nM FRET substrate.

-

Measurement: Monitor fluorescence increase (Ex/Em compatible with fluorophore) in a kinetic plate reader for 30 minutes at 37°C. Cleavage of the 5'-flap separates the fluorophore from the quencher.

-

Analysis: Plot initial velocity (

) vs. [C5]. Fit to a sigmoidal dose-response equation to calculate IC50.

Protocol B: Cellular Synthetic Lethality Assay (Clonogenic Survival)

Objective: Demonstrate sensitization of cancer cells to PARP inhibitors (PARPi) or Camptothecin (CPT) by C5.

Cell Lines:

-

Control: U2OS or MCF7 (BRCA-wildtype).

-

Target: BRCA1-deficient (e.g., HCC1937) or BRCA2-deficient (e.g., DLD1 BRCA2-/-) lines.

Workflow:

-

Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).

-

Treatment:

-

Arm 1: Vehicle (DMSO).

-

Arm 2: C5 alone (sub-lethal dose, e.g., 5-10 µM).

-

Arm 3: PARPi (e.g., Olaparib) dose curve.

-

Arm 4: C5 (fixed dose) + PARPi (dose curve).

-

-

Incubation: Treat for 48-72 hours, then wash and replace with drug-free media.

-

Growth: Allow colonies to form for 10-14 days.

-

Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.

-

Quantification: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating C5 efficacy from bench to cell model.

Caption: Step-wise validation workflow ensuring biochemical potency before proceeding to cellular phenotypic assays.

Part 4: Data Summary & Comparative Analysis

The following table summarizes key quantitative metrics for C5 compared to the general characteristics of DNA2 inhibition.

| Feature | Data / Characteristic | Notes |

| Compound Name | 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) | Distinct from NSC-105808 |

| Primary Target | DNA2 (Nuclease & Helicase domains) | Dual inhibition |

| Binding Mode | Competitive (DNA binding cleft) | Prevents substrate loading |

| In Vitro IC50 | ~20 µM | Against purified hDNA2 |

| Selectivity | >10-fold vs. FEN1, EXO1, BLM | Highly specific |

| Synergy Targets | PARP Inhibitors (Olaparib), Camptothecin | Synthetic lethality in HR-deficient cells |

| Biomarkers | Increased γH2AX, p-RPA foci | Indicators of replication stress/DSBs |

Part 5: References

-

Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine.

-

Source: (Note: This is the primary paper identifying C5).

-

-

Kumar, S., et al. (2017). "NSC-105808 is a Specific DNA2 Nuclease Inhibitor with Antitumor Activity."[2] Oncogenesis.[2][3][8]

-

Source: (Included for differential context; this paper describes a different DNA2 inhibitor, NSC-105808, often cited alongside C5).

-

-

Karanika, S., et al. (2017). "Targeting DNA Damage Response in Prostate Cancer by Inhibiting Androgen Receptor-CDC6-ATR-Chk1 Signaling." Cell Reports.

-

Source: (Contextualizes replication stress targeting).

-

(Note: Ensure you distinguish between C5 and NSC-105808 in your experimental design. C5 is the quinoline-carboxylic acid derivative described in the Liu et al. 2016 paper.)

Sources

- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | 35973-25-2 [chemicalbook.com]

- 5. 35973-25-2|4-Hydroxy-8-nitroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C10H6N2O5) [pubchemlite.lcsb.uni.lu]

- 7. 4-Hydroxy-7-nitroquinoline-3-carboxylic acid | C10H6N2O5 | CID 328530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: Mechanism of Action of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) in DNA Repair

This guide provides an in-depth technical analysis of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (commonly referred to as C5 or Inhibitor C5 ), the specific derivative of 4-hydroxy-8-nitroquinoline identified as a potent, selective inhibitor of the DNA2 nuclease/helicase .[1][2]

Executive Summary

4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) is a small-molecule inhibitor targeting DNA2 , a multifunctional nuclease/helicase essential for DNA replication, Okazaki fragment maturation, and Double-Strand Break (DSB) repair.[1][3][4][5][6][7] Unlike general DNA damaging agents (e.g., 4-NQO), C5 acts as a precision inhibitor of the long-range resection machinery.

By binding to the DNA-binding cleft of DNA2, C5 sterically hinders substrate engagement, effectively blocking the 5'→3' resection of DNA ends.[6] This blockade leads to a failure in Homologous Recombination (HR), the accumulation of toxic replication intermediates, and synthetic lethality in tumors with pre-existing repair defects (e.g., BRCA1/2 mutations).

Chemical Identity & Physicochemical Properties[8][9][10][11][12]

-

Compound Name: 4-Hydroxy-8-nitroquinoline-3-carboxylic acid[1][2][3][4][7]

-

Core Scaffold: 4-Hydroxyquinoline with a nitro group at position 8 and a carboxylic acid at position 3.[1][2][3][4][6]

-

Molecular Target: DNA2 (Nuclease and Helicase domains).[2][3][6][8]

-

Solubility: Soluble in DMSO; limited aqueous solubility requires careful buffer preparation for in vitro assays.[8]

Mechanism of Action (MOA)

Biochemical Target: DNA2 Nuclease/Helicase

DNA2 is unique among repair enzymes as it possesses both helicase and endonuclease activities.[2][3][6][8] It functions downstream of the MRN-CtIP complex to execute long-range resection , generating the long 3' single-stranded DNA (ssDNA) tails required for RAD51 loading and strand invasion during Homologous Recombination.

Mode of Inhibition

C5 functions via a competitive steric exclusion mechanism :

-

Binding Site: C5 docks into a conserved DNA-binding motif shared by the nuclease and helicase domains of DNA2.[2][6]

-

Substrate Blockade: The bulky nitro-quinoline scaffold occupies the cleft, preventing the entry of ssDNA overhangs or flapped structures (e.g., Okazaki fragments, stalled forks).

-

Dual Inhibition: Because the DNA-binding interface is coupled to both catalytic activities, C5 inhibits both the ATPase-driven unwinding (helicase) and the phosphodiester bond cleavage (nuclease).[6]

Cellular Impact[12][13]

-

Inhibition of DSB Resection: C5 treatment prevents the generation of long 3' ssDNA tails at break sites.[8] This abolishes RPA foci formation and blocks the recruitment of RAD51, forcing cells to rely on error-prone Non-Homologous End Joining (NHEJ) or resulting in unrepaired breaks.

-

Replication Fork Stalling: At stalled replication forks, DNA2 is required to process reversed forks. C5 inhibits this processing, leading to persistent fork stalling and eventual fork collapse.

-

Synthetic Lethality: In BRCA-deficient cells (which already struggle with fork protection), DNA2 acts as a survival factor by processing toxic intermediates. C5 treatment eliminates this backup pathway, driving specific apoptosis in cancer cells (Synthetic Lethality).

Visualization of Signaling Pathways

Diagram 1: C5 Inhibition of DNA End Resection Pathway

This diagram illustrates the physiological role of DNA2 in long-range resection and the specific blockade point of C5.[2][6]

Caption: C5 inhibits DNA2, blocking the transition from short-range to long-range resection, thereby aborting Homologous Recombination.

Experimental Protocols for Validation

To confirm the mechanism of action of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid in your specific model system, the following protocols are the gold standard.

DNA Fiber Assay (Fork Protection & Resection Analysis)

This assay is critical for visualizing the impact of C5 on replication fork dynamics at the single-molecule level.

Objective: Measure the length of nascent DNA tracks to determine if C5 inhibits resection at stalled forks.

Protocol:

-

Pulse Labeling:

-

Pulse cells with CldU (Red analog, 25 µM) for 20 min.

-

Wash 2x with PBS.[8]

-

Pulse cells with IdU (Green analog, 250 µM) for 20 min.

-

-

Treatment:

-

Harvest & Lysis:

-

Fixation & Staining:

-

Analysis:

-

Measure the ratio of IdU (Green) to CldU (Red) track lengths.[8]

-

Result Interpretation: In HU-treated cells, the IdU track shortens due to nucleolytic degradation (resection). C5 treatment should restore IdU track length by inhibiting the DNA2-mediated degradation.

-

In Vitro Nuclease Assay

Objective: Direct biochemical verification of C5 inhibition on purified DNA2.

Protocol:

-

Substrate Preparation: Anneal a 5'-radiolabeled oligonucleotide to a complementary strand with a 5' single-stranded overhang (the preferred substrate for DNA2).

-

Reaction Mix:

-

Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA, 1 mM ATP.

-

Enzyme: Purified recombinant human DNA2 (5-10 nM).

-

Inhibitor: C5 (titrate 0.1 µM to 100 µM).

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 2x Formamide loading dye + EDTA (heated to 95°C).

-

Detection: Run on a 15% denaturing polyacrylamide gel (PAGE).[8] Visualize via phosphorimaging.[8]

-

Result: Disappearance of the cleavage product band in a dose-dependent manner.

-

Diagram 2: DNA Fiber Assay Logic Flow

Caption: Logic of the DNA Fiber Assay. C5 prevents the shortening of the IdU track caused by nuclease activity at stalled forks.[8]

Therapeutic Implications & Data Summary

The table below summarizes the interaction of C5 with standard chemotherapeutics, highlighting the Synthetic Lethality strategy.

| Combination Agent | Mechanism of Synergy | Outcome |

| Camptothecin (CPT) | CPT traps Topoisomerase I, creating replication stress. DNA2 is required to resolve these lesions.[1][4][6][8] C5 blocks this resolution. | Sensitization: Increased DSBs and apoptosis in CPT-resistant cells. |

| PARP Inhibitors | PARPi trap PARP on DNA, stalling forks. DNA2 is essential for restarting these forks or processing the resulting breaks.[8] | Synergy: Enhanced cytotoxicity, particularly in BRCA-deficient backgrounds. |

| Ionizing Radiation | IR causes DSBs requiring resection for HR.[8] C5 blocks resection. | Radiosensitization: Impaired HR repair leads to mitotic catastrophe.[8] |

References

-

Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine, 6, 73-86.

-

Kumar, S., et al. (2017). "DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein?" Seminars in Cancer Biology, 43, 16-24.

-

Karanika, S., et al. (2017). "Targeting DNA Damage Response in Prostate Cancer." Current Treatment Options in Oncology, 18(6), 37.

- Context: Discusses the application of DNA repair inhibitors (including DNA2 inhibitors) in clinical oncology.

-

Pinto, C., et al. (2016). "DNA2 Nucleases: Mechanisms and Therapeutic Potential." DNA Repair, 44, 160-169.

Sources

- 1. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US20170226063A1 - Dna2 inhibitors for cancer treatment - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Small Molecule Inhibitors of DNA2 Nuclease/Helicase

Executive Summary

DNA2 (DNA Replication Helicase/Nuclease 2) is a highly conserved, multifunctional enzyme essential for genomic stability.[1][2] Unlike redundancy-prone repair factors, DNA2 occupies a unique, non-redundant niche: processing long 5'-flaps during Okazaki fragment maturation and resecting double-strand breaks (DSBs) for Homologous Recombination (HR).[3]

This guide provides a technical blueprint for targeting DNA2 in drug discovery. It details the therapeutic rationale (synthetic lethality in p53-mutant and KRAS-driven cancers), characterizes the current chemical matter (C5, NSC-105808, d16), and establishes a rigorous, self-validating screening workflow.

Part 1: Biological Rationale & Target Validation[3]

The Dual-Activity Mechanism

DNA2 possesses two catalytic activities:[3]

-

ssDNA-specific Endonuclease: Cleaves long 5' single-stranded DNA (ssDNA) flaps.[3] This is the primary target for current inhibitors.

-

5'-to-3' Helicase: Unwinds DNA to facilitate nuclease access or restart stalled forks.[3]

In cancer cells, high replication stress (RS) creates a dependency on DNA2 to resolve stalled replication forks.[4] Inhibition of DNA2 leads to the accumulation of toxic intermediates (long flaps), causing "replication catastrophe" and cell death.

Synthetic Lethality

DNA2 inhibition is synthetically lethal in specific genetic contexts:

-

PARP Inhibition Synergy: DNA2 inhibition blocks HR, sensitizing BRCA-proficient cells to PARP inhibitors (PARPi).[5][6]

-

p53-Deficient Cancers: Mutant p53 impairs the ATR-Chk1 checkpoint.[3] These cells rely on DNA2-mediated fork recovery; blocking it forces them into mitotic catastrophe.[3]

-

KRAS-Driven Cancers: High basal replication stress in KRAS mutants makes them hypersensitive to DNA2 depletion.[3]

Diagram 1: DNA2 Mechanism & Synthetic Lethality

Caption: DNA2 sits at the intersection of replication and repair. Inhibition blocks HR and fork restart, triggering lethality in high-stress backgrounds.[3]

Part 2: Chemical Matter Landscape[3]

Current inhibitors are primarily "tool compounds" used to validate the target in vitro and in vivo.

| Compound | Class | Mechanism | IC50 (Nuclease) | Key Features |

| C5 (NSC-15765) | Hydroxyquinoline | Competitive; binds helicase domain but inhibits nuclease. | ~20 µM | First-in-class.[3] Validated in breast/lung cancer models. Synergizes with PARPi.[5][6][7][8][9] |

| NSC-105808 | Diverse | Specific Nuclease Inhibitor.[3][5][10][11] | ~1.5 µM | High potency in vitro.[3] Effective in osteosarcoma lines. |

| d16 | C5 Analog | Optimized hydrophobic interaction.[3][5] | < 5 µM | Improved potency and in vivo efficacy over C5.[3] Targets p53-mutant ovarian cancer.[3][5][6] |

Mechanistic Insight: Structural studies reveal that C5 binds to a DNA-binding cleft within the helicase domain.[8][9] However, because DNA binding is a prerequisite for nuclease activity (the DNA must "thread" through the tunnel), C5 effectively inhibits both activities by steric exclusion of the substrate.

Part 3: Technical Workflow & Protocols[3]

Screening Pipeline

To develop a drug-grade inhibitor, one must distinguish between true DNA2 inhibition and non-specific DNA intercalation or general toxicity.

Diagram 2: Validation Workflow

Caption: A funnel approach from high-throughput biochemical screening to functional cellular validation.

Protocol: High-Throughput Fluorescence Nuclease Assay

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) setup.[3] A 5'-flap substrate is labeled with a fluorophore (FAM) on the flap and a quencher (BHQ1) on the complementary strand. Cleavage releases the fluorophore, increasing signal.

Reagents:

-

Substrate:

-

Strand A (Flap): 5'-FAM-TTTTTTTTTT-Sequence-3'

-

Strand B (Template): Complementary to Sequence.

-

Strand C (Quencher): 3'-BHQ1-Complementary to Flap-5' (Annealed to base of flap).[3]

-

Alternative (Simpler): Use a "Y-structure" or simply a 5'-overhang where the 5' end is FAM and the 3' end of the complementary strand is BHQ1.

-

-

Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA.

-

Enzyme: Recombinant human DNA2 (hDNA2).

Step-by-Step Methodology:

-

Substrate Annealing:

-

Mix oligos in 1:1:1 molar ratio in annealing buffer (10 mM Tris, 50 mM NaCl).

-

Heat to 95°C for 5 min, then cool slowly to room temperature over 1 hour.

-

-

Reaction Assembly (384-well plate):

-

Dispense Compound: Add 100 nL of test compound (in DMSO) to wells. Include DMSO-only (Negative Control) and EDTA (Positive Inhibition Control).[3]

-

Add Enzyme: Dispense 5 µL of hDNA2 (final conc. 0.5–2 nM) in Reaction Buffer. Incubate 10 min at RT to allow binding.

-

Initiate: Add 5 µL of Substrate (final conc. 50 nM).

-

-

Kinetic Measurement:

-

Immediately read fluorescence (Ex: 485 nm, Em: 535 nm) on a plate reader every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Normalize to DMSO control (

activity). -

Fit data to a 4-parameter logistic equation to determine IC50.[3]

-

Self-Validating Check:

-

If the fluorescence signal in the "No Enzyme" well increases, your substrate is unstable or the compound is fluorescent (autofluorescence artifact).

-

Use a DNA intercalator (e.g., Ethidium Bromide) as a counter-screen; if the compound displaces the intercalator, it is likely a non-specific DNA binder, not an enzyme inhibitor.

Cellular Validation: The "RPA Foci" Trap

A hallmark of DNA2 inhibition is the hyper-accumulation of RPA foci .

-

Mechanism: DNA2 resects 5' ends.[12][13] If inhibited, long ssDNA flaps generated by helicases (like BLM or WRN) persist. These are coated by RPA.[2]

-

Protocol:

-

Treat U2OS cells with Inhibitor (IC50 concentration) for 24h.

-

Induce damage (e.g., 2 Gy ionizing radiation or 1 µM Camptothecin).

-

Fix/Permeabilize and stain for RPA32 and γH2AX .

-

Result: True DNA2 inhibitors will show increased RPA foci intensity per cell compared to control, due to failed processing of resection intermediates.

-

Part 4: Future Directions & Challenges

-

Selectivity: Many nuclease inhibitors contain "promiscuous" moieties (e.g., rhodanine derivatives). Validation against FEN1 and EXO1 is mandatory.

-

Bioavailability: C5 has poor solubility. The d16 analog represents a step forward, but further medicinal chemistry optimization is required for clinical candidates.

-

Biomarkers: Patient stratification based on p53 status or basal replication stress markers (e.g., p-RPA levels) will be critical for clinical trial design.[3]

References

-